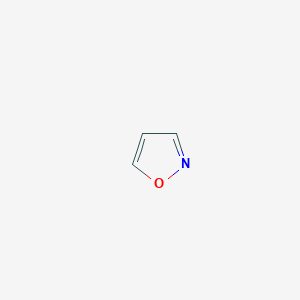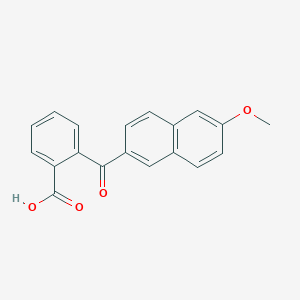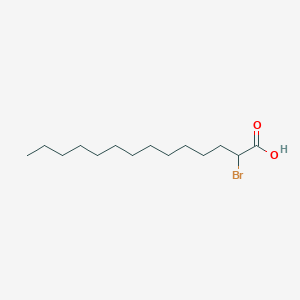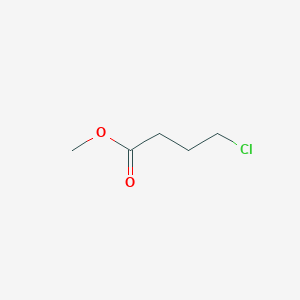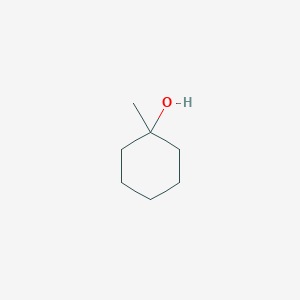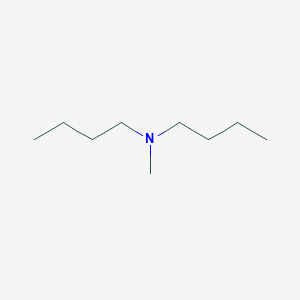
甲基新戊酸酯
描述
Methyl pivalate, also known as methyl 2,2-dimethylpropanoate, is an organic compound with the molecular formula CH₃O₂CC(CH₃)₃. It is a colorless liquid and the methyl ester of pivalic acid. Methyl pivalate is well-known for its resistance to hydrolysis, making it a stable compound under various conditions .
科学研究应用
安全和危害
Methyl pivalate should be kept away from open flames, hot surfaces, and sources of ignition. It’s recommended to take precautionary measures against static discharge. After handling the substance, it’s advised to change contaminated clothing and wash hands .
Relevant Papers
One relevant paper is “Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ Iodotrimethylsilane Reagent” by Olah, George A.; Narang, Subhash C.; Gupta, B. G. Balaram; Malhotra, Ripudaman (1979) . Another relevant paper is “A methyl pivalate based electrolyte for non-aqueous lithium–oxygen” which reported the use of a Methyl pivalate based electrolyte for non-aqueous lithium–oxygen batteries .
作用机制
Target of Action
Methyl pivalate, also known as methyl trimethylacetate, is an organic compound with the formula CH3O2CC(CH3)3 . It is the methyl ester of pivalic acid It is known to be resistant to hydrolysis to the parent acid .
Mode of Action
Methyl pivalate interacts with its targets primarily through its ester group. The ester group is known for being resistant to hydrolysis to the parent acid . Hydrolysis can be effected with a solution of trimethylsilyl iodide in hot acetonitrile followed by aqueous workup . This interaction leads to changes in the chemical structure of the compound and its targets.
Biochemical Pathways
It is known that the compound can undergo hydrolysis, a common biochemical reaction . The hydrolysis of methyl pivalate can be effected with a solution of trimethylsilyl iodide in hot acetonitrile followed by aqueous workup
Pharmacokinetics
It is known that the compound is resistant to hydrolysis, which could potentially affect its bioavailability .
Result of Action
It is known that the compound can undergo hydrolysis, leading to changes in its chemical structure . These changes could potentially have downstream effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Methyl pivalate is known for its resistance to hydrolysis This property makes it a stable compound in biochemical reactions
Molecular Mechanism
Its resistance to hydrolysis suggests that it could potentially interact with biomolecules in a stable manner .
Temporal Effects in Laboratory Settings
Methyl pivalate is known for its stability, being resistant to hydrolysis This suggests that it could have long-term effects on cellular function in in vitro or in vivo studies
准备方法
Synthetic Routes and Reaction Conditions: Methyl pivalate can be synthesized through the esterification of pivalic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:
(CH3)3CCO2H+CH3OH→(CH3)3CCO2CH3+H2O
Industrial Production Methods: On an industrial scale, methyl pivalate is produced by the reaction of pivalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified by distillation to obtain high-purity methyl pivalate .
化学反应分析
Types of Reactions: Methyl pivalate undergoes various chemical reactions, including:
Transesterification: Methyl pivalate can participate in transesterification reactions with other alcohols to form different esters.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Trimethylsilyl iodide in hot acetonitrile.
Transesterification: Various alcohols in the presence of an acid or base catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Pivalic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol (tert-butyl alcohol).
相似化合物的比较
- Methyl trimethylacetate
- Ethyl trimethylacetate
- Methyl butyrate
- Ethyl isobutyrate
Comparison: Methyl pivalate is unique due to its high resistance to hydrolysis compared to other esters. This property makes it particularly useful in applications where stability is crucial. For instance, methyl trimethylacetate and ethyl trimethylacetate share similar structural features but may differ in their reactivity and physical properties. Methyl butyrate and ethyl isobutyrate, while also esters, do not exhibit the same level of hydrolytic stability as methyl pivalate .
属性
IUPAC Name |
methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFHDIDIMZHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027234 | |
| Record name | Methyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl trimethylacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21149 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
33.9 [mmHg] | |
| Record name | Methyl trimethylacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21149 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
598-98-1 | |
| Record name | Methyl pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2-dimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFX9W386OX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


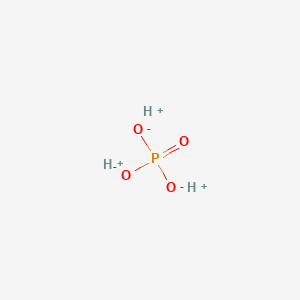
![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)

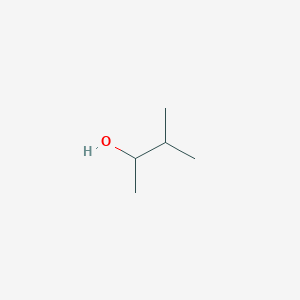
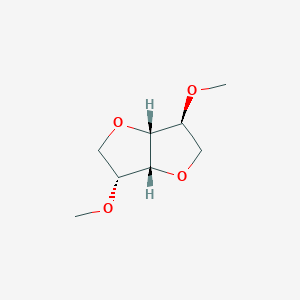
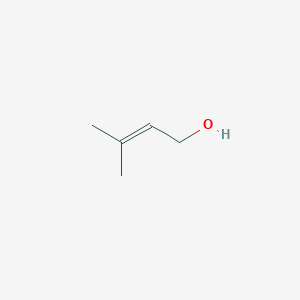
![2-[(6-methoxynaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B147167.png)
